Ethyl 4-amino-3-bromo-5-iodobenzoate
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Overview
Description
Ethyl 4-amino-3-bromo-5-iodobenzoate is an organic compound with the molecular formula C9H9BrINO2 It is a derivative of benzoic acid, featuring an ethyl ester group, an amino group, and halogen substituents (bromine and iodine) on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-3-bromo-5-iodobenzoate typically involves multi-step organic reactions. One common method starts with the bromination and iodination of ethyl benzoate to introduce the halogen substituents. This is followed by nitration to introduce the nitro group, which is then reduced to an amino group. The reaction conditions often involve the use of solvents like acetic acid and catalysts such as iron or palladium to facilitate the halogenation and reduction steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-3-bromo-5-iodobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen substituents (bromine and iodine) can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce biphenyl derivatives .
Scientific Research Applications
Ethyl 4-amino-3-bromo-5-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Ethyl 4-amino-3-bromo-5-iodobenzoate depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The halogen substituents can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Ethyl 4-amino-3-bromo-5-iodobenzoate can be compared with other halogenated benzoates, such as:
- Ethyl 4-amino-3-bromo-5-chlorobenzoate
- Ethyl 4-amino-3-iodo-5-fluorobenzoate
- Ethyl 4-amino-3-chloro-5-iodobenzoate
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. This compound is unique due to the presence of both bromine and iodine, which can enhance its reactivity in certain chemical reactions .
Properties
IUPAC Name |
ethyl 4-amino-3-bromo-5-iodobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrINO2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOHVATDJDHOIRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1)I)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693482 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.98 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
437707-51-2 |
Source
|
Record name | Ethyl 4-amino-3-bromo-5-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10693482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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